molecular formula C10H9N3O3 B2937126 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 774183-57-2

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2937126
CAS No.: 774183-57-2
M. Wt: 219.2
InChI Key: AVCUBXPOFYAMTN-UHFFFAOYSA-N
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Description

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 774183-57-2) is a high-value pyrazolo[1,5-a]pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a critical scaffold for the synthesis of novel small-molecule inhibitors . The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged structure in drug discovery, known for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Researchers utilize this specific carboxylic acid derivative as a key building block for the development of therapeutics targeting various kinases, such as CK2, EGFR, B-Raf, and MEK, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . Its structural features, including the acetyl and carboxylic acid functional groups, make it amenable for further chemical modifications via coupling reactions and cyclizations, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . Beyond oncology, pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed into approved drugs for other indications, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitor Anagliptin for type 2 diabetes, underscoring the therapeutic potential of this chemical class . This product is provided for research purposes such as pharmaceutical development, biochemical assay development, and as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-5-7(6(2)14)4-11-9-3-8(10(15)16)12-13(5)9/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUBXPOFYAMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers

A key positional isomer is 6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 774183-58-3), which differs only in the placement of the carboxylic acid group (position 3 instead of 2). Despite identical molecular formulas and weights, the isomer’s distinct electronic distribution and steric effects could alter reactivity, solubility, and target affinity. For example, the carboxylic acid at position 2 in the target compound may engage in hydrogen bonding more effectively with biological targets compared to position 3 .

Substituent Variations in Pyrazolo-Pyrimidine Carboxylic Acids

The table below highlights structural analogs with modifications at positions 5, 6, 7, or the carboxylic acid group:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target Compound 6-Acetyl, 7-methyl, COOH (C2) C₁₀H₉N₃O₃ 219.20 774183-57-2 Enhanced activity due to C2 carboxylic acid; acetyl group may stabilize interactions .
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid 6-Bromo, COOH (C2) C₇H₄BrN₃O₂ 258.03 300717-72-0 Bromine enhances electrophilicity; high purity (95–98%) for synthetic applications .
5-(4-Fluorophenyl)-7-(trifluoromethyl)-...-2-carboxylic acid 5-(4-FPh), 7-CF₃, COOH (C2) C₁₅H₁₀F₄N₃O₂ 340.26 EN300-231571 Fluorine substituents improve metabolic stability and lipophilicity .
5-Methyl-7-(pentafluoroethyl)-...-2-carboxylic acid 5-Methyl, 7-C₂F₅, COOH (C2) C₁₀H₈F₅N₃O₂ 313.19 EN300-229961 Pentafluoroethyl group increases steric bulk and electron-withdrawing effects .
7-(Difluoromethyl)-5-(4-methoxyphenyl)-...-2-carboxylic acid 5-(4-MeOPh), 7-CF₂H, COOH (C2) C₁₆H₁₃F₂N₃O₃ 333.29 EN300-231552 Methoxy group enhances solubility; difluoromethyl balances lipophilicity .

Key Research Findings

Positional Isomerism : The C2 carboxylic acid in the target compound is associated with higher biological activity compared to C3 isomers, as observed in SAR studies of pyrazolo-pyrimidines .

Fluorine Impact : Fluorinated analogs consistently show improved metabolic stability and target engagement in preclinical models, making them superior candidates for CNS targets .

Synthetic Efficiency : Solvent-free methods (e.g., sulfamic acid catalysis) for related esters highlight a trend toward greener chemistry, though the target compound’s synthesis remains reliant on traditional reagents like HATU .

Biological Activity

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 774183-57-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, drawing from various research findings and case studies.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been investigated for its potential effects on various cancer cell lines.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human tumor cell lines. The results demonstrated modest bioactivity against two human tumor cell lines, suggesting a potential role in cancer treatment .

Table 1: Cytotoxicity Against Tumor Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10
MCF-7 (Breast Cancer)8

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by arresting the cell cycle and promoting DNA fragmentation .

Apoptosis Induction

Flow cytometry assays have shown that treatment with this compound increases the percentage of apoptotic cells significantly compared to controls. For instance, in MCF-7 cells, the proportion of apoptotic cells increased from 1.79% to 36.06% after treatment .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Case Study on MCF-7 Cells : Research demonstrated that compound treatment led to a significant decrease in cell viability and induced apoptosis through G1/S phase arrest .
  • In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profile of this compound in animal models.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with potentially enhanced biological activity. For example, modifications at different positions on the pyrazole ring have been shown to alter bioactivity profiles significantly .

Q & A

Q. What are the standard synthetic routes for preparing 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclization of 5-amino-3-arylpyrazoles with carbonyl-containing precursors. For example, a condensation reaction between ethyl 2,4-dioxopentanoate and 5-amino-3-phenylpyrazole in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine derivatives. Modifications, such as introducing acetyl and methyl groups at positions 6 and 7, require tailored precursors like acetylated enamines or ketones. Post-synthetic hydrolysis of ester groups can generate the carboxylic acid functionality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, acetyl C=O at ~1680 cm⁻¹) .
  • NMR : 1H^1H NMR confirms substituent positions (e.g., methyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). 13C^{13}C NMR distinguishes carbonyl carbons (carboxylic acid at ~165–170 ppm, acetyl at ~200 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., M+^+ peaks matching C14_{14}H13_{13}N3_3O3_3) .

Q. How can researchers optimize reaction yields during synthesis?

Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysts : Sodium acetate or fused sodium acetate aids in cyclocondensation .
  • Temperature control : Reflux conditions (80–100°C) improve reaction kinetics while avoiding decomposition .

Advanced Research Questions

Q. How do structural modifications at position 7 influence biological activity?

Substituting the methyl group at position 7 with bulkier alkyl or aromatic groups can alter binding affinity to biological targets. For instance, replacing methyl with trifluoromethyl (CF3_3) enhances metabolic stability and enzyme inhibition (e.g., Pf-dihydroorotate dehydrogenase inhibition in antimalarial studies) . Computational docking studies and comparative SAR analysis using analogs (e.g., 7-arylaminopyrazolo[1,5-a]pyrimidines) are recommended .

Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or polymorphic forms. Solutions include:

  • Variable-temperature NMR : Resolves dynamic tautomerism (e.g., keto-enol equilibria in carbonyl groups) .
  • X-ray crystallography : Provides definitive structural confirmation (e.g., dihedral angles between fused rings and substituent orientations) .
  • Control experiments : Synthesize and characterize reference standards under identical conditions .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification : Column chromatography may be impractical; alternative methods like recrystallization (DMF/water) or acid-base extraction are preferred .
  • Byproduct formation : Optimize stoichiometry of cyclization precursors (e.g., enaminones vs. keto-esters) to minimize side products .
  • Stability : Carboxylic acid derivatives may require storage under inert conditions to prevent decarboxylation .

Q. How can computational methods guide the design of novel analogs?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Screen against target proteins (e.g., CRF1 receptors or COX-2) to prioritize synthetic targets .
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties early in design .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Ethyl 2,4-dioxopentanoateEthanol, reflux, 2 h68–77
5-Amino-3-phenylpyrazoleAcetic anhydride/AcOH, NaOAc, reflux57–85
Carboxylic acid derivativeHydrolysis (NaOH/HCl), DMF/water70–80

Q. Table 2: Comparative Biological Activities of Analogs

DerivativeTarget Activity (IC50_{50})Key ModificationReference
7-CF3_3-substitutedAntiplasmodial (0.16 µM)Trifluoromethyl
7-ArylaminopyrimidineCOX-2 inhibition (nM range)Aryl amine
6-Acetyl-7-methyl (parent)CRF1 antagonismAcetyl/methyl

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